Hydrogen-Bond Acceptor Advantage vs. Des-Methoxy Analog
The target compound possesses three hydrogen-bond acceptors (one methoxy oxygen, two pyrazole/amine nitrogens), whereas the des-methoxy analog 3-cyclobutyl-1-methyl-1H-pyrazol-5-amine (CAS 92406-41-2) has only two nitrogen-based acceptors. This difference is quantifiable by the hydrogen-bond acceptor count (HBA = 3 vs. 2) [1]. In the context of the 1-methoxycyclobutyl-pyrazole pharmacophore exploited in TYK2/JAK1 inhibitor patents, the methoxy oxygen contributes to a key water-mediated hydrogen-bond network, with representative compounds achieving IC₅₀ values of 7–21 nM against TYK2 [2]. The des-methoxy cyclobutyl analog lacks this oxygen and would be unable to engage the same interaction network.
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 3 (methoxy O, pyrazole N, amine N) |
| Comparator Or Baseline | 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine: HBA count = 2 |
| Quantified Difference | ΔHBA = +1 (target has one additional hydrogen-bond acceptor) |
| Conditions | Calculated from chemical structure; TYK2 IC₅₀ data from analogous 1-methoxycyclobutyl-pyrazole series (BindingDB BDBM577199, US11472809) |
Why This Matters
The additional hydrogen-bond acceptor can be decisive for achieving target potency and selectivity in kinase inhibitor programs; sourcing the methoxy-bearing building block directly avoids the need for late-stage oxygenation, which is often low-yielding and introduces regioselectivity challenges.
- [1] PubChem, 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine, CAS 92406-41-2, CID 53408481. https://pubchem.ncbi.nlm.nih.gov/compound/53408481 (accessed 2026-04-30). View Source
- [2] BindingDB, BDBM577199 (TYK2 IC₅₀ = 21 nM) and BDBM305831 (TYK2 IC₅₀ = 7 nM), from US11472809 and US10144738. https://bindingdb.org (accessed 2026-04-30). View Source
